molecular formula C4H5IO2 B1407576 cis-2-Iodocyclopropanecarboxylic acid CAS No. 122676-92-0

cis-2-Iodocyclopropanecarboxylic acid

Cat. No.: B1407576
CAS No.: 122676-92-0
M. Wt: 211.99 g/mol
InChI Key: JLDDIEQQVGNSGM-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Iodocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5IO2 and a molecular weight of 211.99 g/mol . This compound is characterized by the presence of an iodine atom attached to a cyclopropane ring, which is further connected to a carboxylic acid group. It is a valuable intermediate in organic synthesis and has various applications in scientific research.

Safety and Hazards

When handling “cis-2-Iodocyclopropanecarboxylic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

Preparation Methods

The synthesis of cis-2-Iodocyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then iodinated to form the desired product . Another method includes the reaction of cyclopropanecarboxylic acid with iodine in the presence of a suitable catalyst . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Comparison with Similar Compounds

cis-2-Iodocyclopropanecarboxylic acid can be compared with other similar compounds, such as:

This compound stands out due to its unique iodine substitution, which imparts distinct reactivity and makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

(1S,2S)-2-iodocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDDIEQQVGNSGM-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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